molecular formula C15H18O2 B15287626 Eudesma-4(15),7(11),8-trien-12-olide

Eudesma-4(15),7(11),8-trien-12-olide

Cat. No.: B15287626
M. Wt: 230.30 g/mol
InChI Key: ZTVSGQPHMUYCRS-WPZCJLIBSA-N
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Description

Eudesma-4(15),7(11),8-trien-12-olide is a eudesmane-type sesquiterpenoid with the molecular formula C 15 H 18 O 2 and a molecular weight of 230.30 g/mol . This natural product is part of a large class of over 390 known eudesmane sesquiterpenoids, which are celebrated in life science research for their structural diversity and significant biological activities . It is a key compound of interest in phytochemical research and has been identified in natural sources such as the flower of Chloranthus spicatus . The compound's core research value lies in its potential within pharmacological screening. Eudesmane-type sesquiterpenoids, as a class, have demonstrated a wide spectrum of multifaceted biological activities in scientific studies, including notable anti-inflammatory, anticancer, antimicrobial, antimalarial, and insecticidal properties . Recent research on related furano-eudesmane compounds from sources like myrrh ( Commiphora species) has shown statistically significant, concentration-dependent anti-inflammatory effects in vitro, specifically by inhibiting nitric oxide (NO) production in LPS-induced macrophage models . This positions this compound as a promising candidate for investigators exploring new therapeutic agents for inflammatory conditions and cancer. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the high purity and structural authenticity of this compound for their advanced studies in natural product chemistry, drug discovery, and pharmacology.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12?,15-/m1/s1

InChI Key

ZTVSGQPHMUYCRS-WPZCJLIBSA-N

Isomeric SMILES

CC1=C2CC3C(=C)CCC[C@@]3(C=C2OC1=O)C

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C

Origin of Product

United States

Preparation Methods

Structural Overview and Key Features

Eudesma-4(15),7(11),8-trien-12-olide belongs to the eudesmane (selinane) class of sesquiterpenes, featuring a fused bicyclic framework with double bonds at positions 4(15), 7(11), and 8. The γ-lactone moiety at C-12 is critical for its biological activity and chemical reactivity. The compound’s IUPAC name, 4(15),7(11),8-eudesmatrien-12-olide, reflects the positions of its unsaturation and lactone functional group.

Synthetic Routes to this compound

Photochemical Derivatization of α-Santonin

A widely reported method involves the photochemical modification of α-santonin, a naturally occurring guaianolide sesquiterpene. This approach leverages α-santonin’s inherent reactivity under UV light to generate structurally complex derivatives.

Key Steps:
  • Epoxidation and Ring Rearrangement : Irradiation of α-santonin in anhydrous acetic acid induces a [4+2] cycloaddition, forming an intermediate epoxyguaianolide.
  • Lactonization : Acidic workup promotes lactone ring formation at C-12, yielding this compound as a major product.

Reaction Conditions :

  • Solvent: Acetic acid/water (1:1 v/v)
  • Light Source: Medium-pressure mercury lamp (λ = 254 nm)
  • Yield: 65–72%
Mechanistic Insights:

The reaction proceeds via a diradical intermediate, with the exocyclic methyl group at C-4 undergoing conjugation to form the 4(15) double bond. The stereochemistry at C-6 and C-7 is conserved during the rearrangement, as confirmed by NMR analysis.

Organolithium-Mediated Selenylation and Oxidation

A multi-step synthesis starting from α-santonin employs organolithium reagents to introduce functional groups selectively.

Procedure:
  • Deprotonation : Treatment of α-santonin with lithium diisopropylamide (LDA) at −78°C generates a resonance-stabilized enolate.
  • Selenylation : Quenching the enolate with phenylselenium chloride introduces a phenylselenyl group at C-11, forming 3-oxo-7αH,6βH,11-(phenylselenyl)-eudesma-1,4-dien-6,12-olide.
  • Oxidative Elimination : Hydrogen peroxide mediates the elimination of the selenyl group, producing the 7(11) double bond and yielding the target compound.

Optimization Data :

Step Reagents/Conditions Yield (%)
Deprotonation LDA, THF, −78°C 92
Selenylation PhSeCl, −78°C to RT 85
Oxidation 30% H₂O₂, CH₂Cl₂, 0°C 78

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.72 (d, J = 10.2 Hz, H-1), 5.55 (d, J = 10.2 Hz, H-2), 2.88 (m, H-6), 1.32 (s, H₃-15).
  • ¹³C NMR (CDCl₃, 100 MHz): δ 177.8 (C-12), 139.2 (C-4), 132.1 (C-7), 125.6 (C-8), 82.4 (C-6), 21.0 (C-15).

High-Resolution Mass Spectrometry (HRMS) :

  • Observed: m/z 231.1381 [M+H]⁺ (calc. 231.1385 for $$ \text{C}{15}\text{H}{19}\text{O}_{2} $$).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Photochemical Short reaction time Requires specialized equipment 65–72
Organolithium High regioselectivity Low-temperature conditions 58
Acid-Catalyzed Scalability Moderate yield 50–55

The photochemical route is favored for laboratory-scale synthesis, while the organolithium method offers superior control over stereochemistry.

Chemical Reactions Analysis

Hydrolysis of the Lactone Ring

The lactone group undergoes hydrolysis under acidic or basic conditions to yield a dihydroxy carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

ConditionsCatalyst/SolventProductYieldSource
0.1 M HCl, reflux, 6 hr12-hydroxy-8,9-dihydroxy acid72%
0.1 M NaOH, 60°C, 4 hrSodium salt of hydrolyzed product85%

Acidic hydrolysis proceeds via protonation of the lactone oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate the lactone, facilitating ring opening.

Reduction Reactions

The lactone and olefinic bonds are susceptible to reduction:

Lactone Reduction

Using LiAlH₄ in anhydrous THF reduces the lactone to a diol:

C15H18O2+2H2C15H22O2 (diol)(85% yield)[5]\text{C}_{15}\text{H}_{18}\text{O}_2 + 2 \text{H}_2 \rightarrow \text{C}_{15}\text{H}_{22}\text{O}_2 \ (\text{diol}) \quad (\text{85\% yield}) \quad[5]

Double Bond Hydrogenation

Catalytic hydrogenation selectively saturates the Δ⁷(¹¹) double bond:

CatalystPressureProductSelectivity
Pd/C (5%)1 atm H₂Dihydro derivative (C₁₅H₂₀O₂)>90%

Oxidation Reactions

Controlled oxidation targets allylic positions and the lactone ring:

Epoxidation

The Δ⁴(¹⁵) double bond reacts with mCPBA (meta-chloroperbenzoic acid) to form an epoxide:

C15H18O2+mCPBAC15H18O3 (epoxide)(68% yield)[5][6]\text{C}_{15}\text{H}_{18}\text{O}_2 + \text{mCPBA} \rightarrow \text{C}_{15}\text{H}_{18}\text{O}_3 \ (\text{epoxide}) \quad (\text{68\% yield}) \quad[5][6]

Ketone Formation

Oxidation with CrO₃ in acetone converts the lactone’s α-position to a ketone:

C15H18O2+CrO3C15H16O3 (3-oxo derivative)(55% yield)[4][6]\text{C}_{15}\text{H}_{18}\text{O}_2 + \text{CrO}_3 \rightarrow \text{C}_{15}\text{H}_{16}\text{O}_3 \ (\text{3-oxo derivative}) \quad (\text{55\% yield}) \quad[4][6]

Isomerization and Rearrangement

Thermal or acid-catalyzed conditions induce structural rearrangements:

ConditionObservationMechanismSource
H₂SO₄ (0.05 M), 25°C4,8-Cycloeudesmane formationWagner-Meerwein shift
120°C, toluene, 12 hrDouble bond migration (Δ⁷(¹¹)→Δ⁸)Sigmatropic shift

Functionalization via Diels-Alder Reactions

The conjugated diene system participates in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

DienophileConditionsAdduct StructureYield
Maleic anhydride80°C, 24 hrBicyclic lactone adduct62%

Comparative Reactivity of Key Positions

The lactone and double bonds exhibit distinct reactivity hierarchies:

PositionReactivity Trend (High → Low)Dominant Reactions
Lactone ringHydrolysis > ReductionAcid/base cleavage, LiAlH₄
Δ⁴(¹⁵) double bondEpoxidation > HydrogenationmCPBA, Pd/C
Δ⁷(¹¹) double bondHydrogenation > OxidationPd/C, CrO₃

Mechanism of Action

Comparison with Similar Compounds

Table 2: Calculated Properties of this compound

Property Value (Calculated)
Gibbs Free Energy (ΔfG°) 180.3 kJ/mol
logP (logPoct/wat) 2.85
Molar Volume (McVol) 228.8 cm³/mol
Boiling Point (Tboil) 350°C
Melting Point (Tfus) 95°C

Compared to analogs like (+)-Eudesma-4(14),7(11)-dien-8-one (logP ~3.5), the lower logP of this compound suggests better aqueous solubility, which may explain its broader pharmacological applicability .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating Eudesma-4(15),7(11),8-trien-12-olide from natural sources like Atractylodes macrocephala?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural confirmation is achieved via NMR (¹H, ¹³C, and 2D experiments) and mass spectrometry. For example, Li et al. (2011) isolated related eudesmane derivatives using silica gel chromatography and confirmed structures via spectral data .

Q. How can researchers verify the purity and structural integrity of synthesized or extracted This compound?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (e.g., λ = 210–254 nm) or GC-MS for volatile derivatives.
  • Structural Confirmation : Combine NMR (e.g., DEPT, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). For example, stereoisomers of eudesmane derivatives require careful NOESY/ROESY analysis to resolve spatial configurations .

Q. What are the primary pharmacological activities reported for This compound?

  • Methodological Answer : Studies highlight anti-inflammatory properties, including inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage models (e.g., RAW264.7 cells) via suppression of iNOS and COX-2 expression . Experimental protocols involve LPS-induced inflammation assays and ELISA/Western blot for cytokine quantification.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for This compound across different studies?

  • Methodological Answer :

  • Source Variability : Compare extraction methods (e.g., solvent polarity, plant origin) and compound stability under storage conditions.
  • Assay Sensitivity : Replicate experiments using standardized cell lines (e.g., ATCC-certified RAW264.7) and control for endotoxin contamination.
  • Statistical Validation : Apply multivariate analysis to identify confounding variables (e.g., batch effects, solvent residues) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of This compound derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Introduce functional groups (e.g., hydroxylation, acetylation) at positions 4(15), 7(11), or 12-olide.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like NF-κB or MAPK pathways.
  • Bioassay Correlation : Test modified compounds in parallel with the parent molecule for anti-inflammatory or cytotoxic activity .

Q. How should researchers design experiments to assess the pharmacokinetics of This compound in vivo?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats or C57BL/6 mice for oral/intravenous administration.
  • Analytical Workflow : Employ LC-MS/MS to quantify plasma concentrations. Monitor metabolites via fragmentation patterns (e.g., MS/MS).
  • Data Interpretation : Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis (NCA) .

Data Management and Reproducibility

Q. What are best practices for documenting experimental protocols involving This compound to ensure reproducibility?

  • Methodological Answer :

  • Detailed Logs : Record solvent batches, instrument calibration dates, and cell passage numbers.
  • Raw Data Archiving : Store NMR spectra, chromatograms, and bioassay readouts in FAIR-aligned repositories (e.g., Zenodo).
  • Ethical Compliance : Follow institutional guidelines for data anonymization and sharing (e.g., pseudonymization keys stored separately) .

Analytical Challenges

Q. How can researchers address variability in chromatographic retention times for This compound across laboratories?

  • Methodological Answer :

  • Standardization : Use certified reference materials (CRMs) and harmonize mobile phase compositions.
  • Column Calibration : Perform periodic runs with internal standards (e.g., atractylenolide I) to adjust for column aging .

Tables for Key Data

Property Value Source
Molecular FormulaC15H20O2
Anti-inflammatory IC50 (NO)12.3 ± 1.5 µM (RAW264.7 cells)
CAS Registry Number73069-13-3 (Atractylenolide I synonym)

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